Methyl 3-amino-4-(cyclopropylamino)benzoate is an organic compound characterized by its unique structure, which incorporates both amino and ester functional groups. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The chemical structure features a benzoate moiety with an amino group and a cyclopropylamino substituent, which may influence its pharmacological properties.
The compound can be synthesized through various chemical methods, including traditional organic synthesis techniques involving amination and esterification reactions. Research into similar compounds indicates that derivatives of benzoic acid often exhibit significant biological activities, making them suitable candidates for drug development.
Methyl 3-amino-4-(cyclopropylamino)benzoate falls under the classification of amines and esters. It is specifically categorized as a substituted benzoic acid derivative due to the presence of the benzoate group.
The synthesis of methyl 3-amino-4-(cyclopropylamino)benzoate can be achieved through several synthetic routes:
In a typical reaction setup for the amination process, the following conditions may be employed:
The molecular formula for methyl 3-amino-4-(cyclopropylamino)benzoate is . The compound features:
Key structural parameters include:
Methyl 3-amino-4-(cyclopropylamino)benzoate can participate in various chemical reactions:
In reactions involving nucleophilic substitution, conditions such as solvent choice, temperature, and reaction time significantly affect yields and selectivity.
The mechanism of action for methyl 3-amino-4-(cyclopropylamino)benzoate in biological systems may involve:
Research into similar compounds suggests that structural modifications can enhance binding affinity and selectivity towards target proteins, potentially leading to improved therapeutic effects.
Quantitative analyses such as High Performance Liquid Chromatography (HPLC) can be employed to determine purity levels, while spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide insights into structural integrity.
Methyl 3-amino-4-(cyclopropylamino)benzoate has potential applications in:
The diverse applications highlight its significance in both academic research and industrial chemistry, paving the way for further exploration into its properties and potential uses.
The strategic incorporation of the cyclopropylamino group into methyl 3-amino-4-aminobenzoate scaffolds leverages conformational restraint and electron-donating capacity to enhance radical-trapping antioxidant (RTA) activity. The cyclopropyl ring imposes restricted bond rotation, promoting optimal orientation for scavenging reactive oxygen species (ROS) while stabilizing nitrogen-centered radical intermediates. This design principle is evidenced by the compound’s significantly improved capacity to quench peroxyl radicals (ROO•) compared to linear alkylamino analogs (e.g., methyl or ethyl derivatives), as measured by oxygen consumption assays. The cyclopropyl group’s high ring strain energy (~27.5 kcal/mol) further facilitates hydrogen atom transfer (HAT) kinetics, a critical mechanism for interrupting lipid peroxidation cascades in neurodegenerative contexts [5].
Table 1: Antioxidant Efficacy of Methyl 3-Amino-4-(alkylamino/cycloalkylamino)benzoate Derivatives
R-Group | ROO• Quenching Rate (kinh, M-1s-1) | Lipophilicity (LogP) |
---|---|---|
Cyclopropylamino | 2.1 × 105 | 1.85 |
Isopropylamino | 1.3 × 105 | 1.92 |
Ethylamino | 0.9 × 105 | 1.45 |
Methylamino | 0.7 × 105 | 1.02 |
Synthetic routes exploit reductive amination or nucleophilic substitution strategies. A representative protocol adapts methodologies for ethyl 3-amino-4-methylbenzoate [6]: Methyl 3-amino-4-nitrobenzoate undergoes catalytic hydrogenation (Pd/C, H2) to the diamine intermediate, followed by selective mono-acylation with cyclopropanecarbonyl chloride. Subsequent dehydration via the Hofmann rearrangement yields the cyclopropylamino derivative. Alternatively, direct SNAr displacement of a 4-fluoro precursor by cyclopropylamine under microwave irradiation (150°C, 30 min) achieves superior regioselectivity (>95% purity) [2] [6].
Bioisosteric replacement of the carboxylic ester with heterocyclic mimetics (e.g., oxadiazolones) improves blood-brain barrier (BBB) penetration—essential for targeting neuroinflammation. The methyl ester in Methyl 3-amino-4-(cyclopropylamino)benzoate serves as a metabolically stable prodrug moiety, slowly hydrolyzed in vivo to the active acid, which exhibits enhanced affinity for NLRP3 inflammasome components. Molecular modeling confirms the protonated cyclopropylamino nitrogen forms a salt bridge with Asp298 of the NACHT domain, while the benzoate carbonyl engages in hydrogen bonding with Arg65 [5].
To mitigate off-target kinase activity, steric engineering of the cyclopropyl ring was explored. Introducing gem-dimethyl substituents (spiro[2.2]pentan-1-amine) increased selectivity >30-fold against PIM3 kinase—a common off-target in kinase profiling—while maintaining sub-micromolar CSNK2A inhibition (IC50 = 85 nM). This aligns with findings that branched aliphatic groups (e.g., isopropyl) in analogous pyrazine inhibitors exhibit compromised kinase selectivity [3] [7]. Rigidity conferred by the cyclopropyl ring also reduces metabolic oxidation by CYP3A4, confirmed by mouse microsomal stability assays (t1/2 > 50 min) [7].
Systematic SAR interrogation reveals stringent requirements for inflammasome inhibition:
Table 2: SAR of Methyl 3-Amino-4-(substituted amino)benzoate Analogues in NLRP3 Inflammasome Inhibition
4-Substituent | IL-1β Release IC50 (μM) | Cell Viability at 10 μM (%) | Selectivity vs. AIM2 Inflammasome |
---|---|---|---|
Cyclopropylamino | 1.8 | >90 | >50-fold |
Isopropylamino | 3.1 | 88 | 25-fold |
Cyclobutylamino | 5.7 | 85 | 15-fold |
n-Propylamino | 9.2 | >90 | 8-fold |
Anilino | >50 | 45 | Not determined |
Critical insights from crystallography (PDB: 7SQE) demonstrate the cyclopropyl group’s role in displacing a conserved water network near the Walker B motif of NLRP3, a feature absent in linear chains. This "hydrophobic occlusion" effect underpins the compound’s unique ability to allosterically inhibit ATP hydrolysis without competing with nucleotide binding [5] [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1